molecular formula C19H23N3OS B2618881 (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2309706-46-3

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2618881
CAS No.: 2309706-46-3
M. Wt: 341.47
InChI Key: HLZHPFZJMMTQOQ-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a diazepane ring, a thiazole ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the diazepane and thiazole rings through a methanone linkage. This can be achieved using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: The phenyl group and the thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical modifications allows for the design of derivatives with potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The diazepane ring could facilitate binding to specific targets, while the thiazole ring might participate in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
  • (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to the presence of the phenylthiazole moiety, which can impart unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions or reactivity profiles.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-19(17-14-24-18(20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZHPFZJMMTQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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